(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid
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Overview
Description
(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. The compound’s unique stereochemistry, with the (1R,2S) configuration, makes it an interesting subject for studies in asymmetric synthesis and its applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of axially chiral nucleophilic glycine equivalents in a two-step S_N2 and S_N2’ alkylation process has been reported to yield high diastereoselectivity and excellent yields . This method is particularly advantageous for large-scale production due to its reliability and ease of scalability.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its chiral centers and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis . In biology and medicine, the compound is studied for its potential therapeutic effects and its role in the development of new drugs . Additionally, it has applications in the industry as a precursor for the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid include other chiral amino acid derivatives such as (1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid and (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for asymmetric synthesis and the development of chiral drugs .
Properties
CAS No. |
309757-09-3 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-ethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8+/m0/s1 |
InChI Key |
VFTCZGKOTNJNAW-POYBYMJQSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@@]1(C(=O)O)N |
Canonical SMILES |
CCC1CCCC1(C(=O)O)N |
Origin of Product |
United States |
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